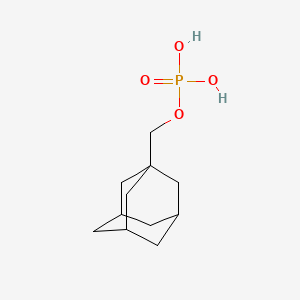
1-Adamantanylmethyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantanylmethyl Dihydrogen Phosphate is an organophosphorus compound that features an adamantane moiety attached to a dihydrogen phosphate group. Adamantane is a highly stable, diamondoid structure known for its rigidity and unique three-dimensional framework. The incorporation of the adamantane structure into various compounds often imparts enhanced stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantanylmethyl Dihydrogen Phosphate typically involves the reaction of adamantane derivatives with phosphoric acid or its derivatives. One common method is the phosphorylation of 1-adamantanylmethanol with phosphoric acid under controlled conditions. The reaction can be carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Adamantanylmethyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of phosphite or phosphonate derivatives.
Substitution: Formation of substituted adamantane derivatives with various functional groups.
Scientific Research Applications
1-Adamantanylmethyl Dihydrogen Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-Adamantanylmethyl Dihydrogen Phosphate involves its interaction with specific molecular targets and pathways. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The phosphate group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.
1-Adamantanylmethanol: A precursor in the synthesis of 1-Adamantanylmethyl Dihydrogen Phosphate.
Ammonium Dihydrogen Phosphate: A related phosphate compound with different applications.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the dihydrogen phosphate group. This combination imparts enhanced stability, unique chemical reactivity, and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H19O4P |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
1-adamantylmethyl dihydrogen phosphate |
InChI |
InChI=1S/C11H19O4P/c12-16(13,14)15-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2,(H2,12,13,14) |
InChI Key |
KZZGXFUAAWVWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















